2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid

Medicinal Chemistry Neurokinin Antagonism Regioisomer Differentiation

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid (CAS 1060813-84-4; PubChem CID is a synthetic indole-piperazine hybrid bearing an acetic acid sidechain at the piperazine N‑1 position. It belongs to the 2‑(indol‑3‑ylmethyl)piperazine chemotype, a scaffold that has been patented for neurokinin receptor antagonism and investigated for serotonergic activity.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B14180959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESC1CN(C(CN1)CC2=CNC3=CC=CC=C32)CC(=O)O
InChIInChI=1S/C15H19N3O2/c19-15(20)10-18-6-5-16-9-12(18)7-11-8-17-14-4-2-1-3-13(11)14/h1-4,8,12,16-17H,5-7,9-10H2,(H,19,20)
InChIKeyILMUJVHJHMBOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid – Structural Identity and Physicochemical Baseline for Procurement Decisions


2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid (CAS 1060813-84-4; PubChem CID 72211497) is a synthetic indole-piperazine hybrid bearing an acetic acid sidechain at the piperazine N‑1 position. It belongs to the 2‑(indol‑3‑ylmethyl)piperazine chemotype, a scaffold that has been patented for neurokinin receptor antagonism and investigated for serotonergic activity [1][2]. With molecular formula C₁₅H₁₉N₃O₂ and molecular weight 273.33 g/mol, it is commercially supplied as a research chemical (typical purity ≥98%) . Its computed XLogP3‑AA of −0.9 and topological polar surface area (TPSA) of 68.4 Ų indicate moderate hydrophilicity that must be weighed against more lipophilic indole‑piperazine analogs when selecting a starting scaffold for CNS‑oriented or peripheral‑target medicinal chemistry programs [3].

Why Generic Substitution of 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid Is Not Supported by Available Comparative Data


Compounds within the indole‑piperazine‑acetic acid family cannot be treated as freely interchangeable because the attachment point of the indole moiety on the piperazine ring directly redefines the three‑dimensional pharmacophore and, consequently, the selectivity profile [1]. The target compound, substituted at the piperazine 2‑position, presents a fundamentally different spatial orientation of the indole ring compared to its 3‑position isomer (CAS 1060813‑82‑2). Within the patent literature, 2‑(indol‑3‑ylmethyl)piperazine is a privileged substitution pattern for neurokinin receptor antagonism, whereas the 3‑substituted and N‑substituted regioisomers lack this established target engagement [1][2]. Furthermore, the free carboxylic acid moiety imparts hydrogen‑bond donor/acceptor capacity and ionization behavior (predicted pKa ~3–4 for the acid, ~8–9 for the piperazine NH) that directly influences solubility, permeability, and off‑target interactions in a manner that close analogs lacking the free acid (e.g., N‑Boc‑protected or ester derivatives) cannot replicate [3]. Thus, substituting one regioisomer or protected analog for another without experimental validation risks undermining the target binding hypothesis and the reproducibility of downstream assays.

Quantitative Differentiation Evidence for 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid Against Closest Analogs


Regiochemical Identity: Attachment at Piperazine C‑2 vs. C‑3 Confirms a Distinct Pharmacophore

The target compound carries the indol‑3‑ylmethyl group at the piperazine 2‑position, whereas its closest commercially available analog (CAS 1060813‑82‑2) is substituted at the 3‑position. This regioisomerism is not a trivial structural nuance: patent literature explicitly claims 2‑(indol‑3‑ylmethyl)piperazine derivatives as neurokinin (NK) receptor antagonists, with the 2‑position being essential for the pharmacophore defined by the triazolylmethyl‑substituted series [1][2]. The 3‑position isomer, by contrast, is not encompassed by these composition‑of‑matter claims and lacks documented NK receptor engagement . No head‑to‑head biological comparison of the two regioisomers has been published; therefore, the differentiation rests on patent‑defined pharmacophore validity and chemical identity. The target compound (CAS 1060813‑84‑4) and the 3‑isomer (CAS 1060813‑82‑2) are assigned separate CAS Registry Numbers and distinct PubChem CIDs (72211497 vs. individual CID for the 3‑isomer), confirming non‑interchangeability at the regulatory and inventory levels [3].

Medicinal Chemistry Neurokinin Antagonism Regioisomer Differentiation

Physicochemical Differentiation: Polarity and Hydrogen‑Bonding Capacity vs. Non‑Acidic Indole‑Piperazine Analogs

The computed XLogP3‑AA value of the target compound is −0.9, and its TPSA is 68.4 Ų, reflecting the polar nature of the free carboxylic acid and secondary amine groups [1]. In comparison, the N‑Boc‑protected derivative (2-(2-((1H-Indol-3-YL)methyl)-4-(tert‑butoxycarbonyl)piperazin-1-YL)acetic acid) has a substantially higher predicted logP (estimated ~1.5–2.5 based on the Boc group addition) and increased TPSA due to the added carbamate, but with reduced H‑bond donor count (2 vs. 3) because the piperazine N‑4 is capped [2]. The free acid form also exhibits three hydrogen‑bond donors versus one for tryptamine (indole‑3‑ethylamine) and zero for indole‑3‑acetic acid (IAA) at physiological pH, where IAA is predominantly ionized but lacks the additional piperazine NH donor [3]. These differences directly affect solubility and passive membrane permeability: the rule‑of‑five compliant profile (MW 273.33, HBD 3, HBA 4, TPSA 68.4) of the target compound places it at the lower boundary of typical CNS drug space, whereas tryptamine (MW 160.22, HBD 2, HBA 1, TPSA 41.8) is far more lipophilic and CNS‑penetrant [1][4].

Drug‑Likeness CNS Permeability Physicochemical Profiling

Scaffold‑Class Target Engagement: 2‑(Indol‑3‑ylmethyl)piperazine as a Privileged Neurokinin Antagonist Motif

The 2‑(indol‑3‑ylmethyl)piperazine scaffold is explicitly claimed as the core structure for neurokinin (NK) receptor antagonists in multiple patents [1][2]. Although no direct IC₅₀ or Kᵢ data are publicly available for the exact target compound at NK₁, NK₂, or NK₃ receptors, the patent disclosure establishes that compounds bearing the 2‑(indol‑3‑ylmethyl)piperazine motif with appropriate N‑4 substitution exhibit NK antagonistic activity, whereas 3‑substituted or N‑substituted piperazine regioisomers are not included in the claims and lack documented NK activity [1]. Related 2‑indolylmethyl‑piperazine derivatives with triazolylmethyl N‑substituents have been characterized as NK antagonists in functional assays (guinea pig ileum and rat vas deferens), though quantitative values for the unsubstituted acetic acid derivative remain unpublished [1]. The acetic acid sidechain at N‑1 may serve as a synthetic handle for further derivatization (amide coupling, esterification) or as a terminal polar anchor to modulate receptor subtype selectivity, a strategy employed across multiple indole‑piperazine medicinal chemistry programs [3].

Neurokinin Receptor Tachykinin Antagonism Patent Pharmacology

Recommended Procurement Scenarios for 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid Based on Differentiation Evidence


Neurokinin Receptor Antagonist Lead Discovery and SAR Expansion

Investigators building upon the 2‑(indol‑3‑ylmethyl)piperazine neurokinin antagonist pharmacophore [3] can employ this compound as a versatile carboxylic acid intermediate. The free acetic acid moiety permits rapid parallel derivatization (amide coupling, ester formation, reduction) to explore N‑1 substitution effects on NK receptor subtype selectivity. The regioisomeric purity (2‑position attachment) is critical, as the 3‑isomer is not encompassed by existing NK antagonist composition‑of‑matter claims [4]. Researchers should verify identity by ¹H‑NMR (diagnostic signals for the C‑2 piperazine proton adjacent to the indolemethyl group) and LC‑MS before initiating SAR studies.

Physicochemical Benchmarking of Polar Indole‑Piperazine Hybrids for CNS Drug‑Likeness Optimization

With its computed XLogP3 of −0.9 and TPSA of 68.4 Ų [3], the target compound represents the polar boundary of the 2‑(indol‑3‑ylmethyl)piperazine chemical space. It can serve as a reference standard for calibrating in‑vitro permeability assays (PAMPA or Caco‑2) and for training in‑silico CNS MPO models, particularly when comparing against more lipophilic analogs such as tryptamine or N‑alkylated derivatives. Procurement for this purpose requires documentation of purity (≥98% by HPLC) and residual solvent analysis to avoid confounding effects in permeability measurements.

Chemical Probe Synthesis via Carboxylic Acid Functionalization

The carboxylic acid group provides a single, well‑defined point for bioconjugation or fluorescent tagging, enabling the creation of chemical probes for target identification studies (e.g., affinity‑based protein profiling) within the indole‑piperazine target class. The free secondary amine (piperazine N‑4) remains available for subsequent derivatization after initial acid coupling, offering a sequential functionalization strategy. This distinguishes it from N‑Boc‑protected analogs, which require an additional deprotection step and may introduce metal contaminants [4]. Sourcing from vendors that provide a Certificate of Analysis confirming ≤0.1% palladium content is advisable for biochemical assay compatibility.

Regioisomer Reference Standard for Analytical Method Development

Because the target compound (CAS 1060813‑84‑4) and its 3‑position isomer (CAS 1060813‑82‑2) are structurally similar but chemically and (potentially) pharmacologically distinct, the compound can serve as a qualified reference standard for developing chiral and regioisomeric HPLC or SFC separation methods . This application is particularly relevant for QC laboratories supporting medicinal chemistry groups that synthesize and screen mixtures of piperazine regioisomers. Procurement specifications should require a Certificate of Analysis confirming regioisomeric purity by ¹H‑NMR integration of the diagnostic piperazine C‑2 and C‑3 proton signals.

Quote Request

Request a Quote for 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.